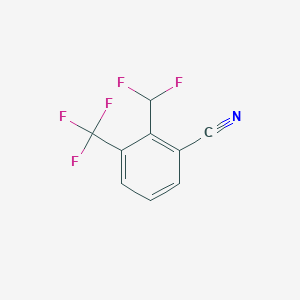

2-Difluoromethyl-3-(trifluoromethyl)benzonitrile

Description

Electronic Effects

Steric and Conformational Control

Applications in Functional Materials

- OLEDs : Fluorinated benzonitriles serve as electron-transport layers due to high electron affinity (e.g., LUMO ≈ -2.8 eV) .

- Pharmaceuticals : –CF₃ groups resist oxidative metabolism, prolonging drug half-life (e.g., in kinase inhibitors) .

Table 2: Comparative Reactivity of Fluorinated Groups

| Group | Bond Dissociation Energy (kcal/mol) | Electronegativity |

|---|---|---|

| –CF₃ | 116 | 3.98 |

| –CF₂H | 105 | 3.91 |

| –CN | 213 | 3.00 |

Data aggregated from .

Properties

IUPAC Name |

2-(difluoromethyl)-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5N/c10-8(11)7-5(4-15)2-1-3-6(7)9(12,13)14/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAFAHPNUAKGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Difluoromethyl-3-(trifluoromethyl)benzonitrile, with the CAS number 1806312-82-2, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical development due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzonitrile core with two fluorinated groups: a difluoromethyl group and a trifluoromethyl group. These substituents significantly influence the compound's electronic properties, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

Antimicrobial and Antiviral Potential

Research indicates that this compound may exhibit antimicrobial and antiviral activities. Preliminary studies suggest that compounds with similar structures often demonstrate efficacy against various pathogens, including bacteria and viruses. The presence of fluorine atoms is known to enhance the biological activity of organic compounds by improving their metabolic stability and bioavailability.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The electronegative nature of the fluorine atoms may facilitate stronger interactions with these targets, potentially leading to inhibition or modulation of their activity.

Case Studies

- Antimicrobial Activity : A study investigating the structure-activity relationship (SAR) of fluorinated benzonitriles found that modifications in the fluorine substituents significantly impacted antimicrobial potency. Compounds similar to this compound showed enhanced activity against Gram-positive bacteria .

- Antiviral Screening : Another case study focused on the antiviral properties of trifluoromethyl-containing compounds. It was observed that certain derivatives demonstrated significant inhibition of viral replication in vitro, suggesting a potential role for this compound in antiviral drug development.

Comparative Analysis

To better understand the biological potential of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzonitrile | Single trifluoromethyl group | Moderate antimicrobial activity |

| 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile | Contains both trifluoro groups | Enhanced potency against certain pathogens |

| 3-(Trifluoromethyl)benzonitrile | Similar structure without difluoro group | Lower efficacy than difluoro derivatives |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Difluoromethyl-3-(trifluoromethyl)benzonitrile with structurally related fluorinated benzonitriles, emphasizing substituent effects on properties and applications:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (-CF₃) significantly increases electrophilicity and metabolic stability. For example, 2-Fluoro-3-(trifluoromethyl)benzonitrile exhibits strong hydrogen-bonding interactions in biochemical assays due to its electron-deficient aromatic ring .

- Positional Isomerism: Substitution patterns alter reactivity.

- Functional Group Diversity: The nitro group in 4-Nitro-2-(trifluoromethyl)benzonitrile enhances electrophilicity, making it a precursor for coupling reactions in agrochemical synthesis .

Preparation Methods

Step 1: Preparation of 2-Nitro-4-trifluoromethylbenzaldehyde

- Raw Material: 2-nitro-4-trifluoromethylbenzaldehyde, synthesized via electrophilic aromatic substitution or via oxidation of corresponding methyl derivatives.

- Reaction Conditions: Typically involves nitration and trifluoromethylation under controlled temperature and pH to ensure regioselectivity.

Step 2: Formation of Benzaldehyde Oxime

- Reaction: The aldehyde reacts with hydroxylamine hydrochloride in aqueous medium.

- Conditions:

- Solvent: Water (ratio of 1-10:1 water to aldehyde, preferably 3:1)

- Temperature: 0–20°C

- Molar Ratios: Hydroxylamine hydrochloride to aldehyde = 1:1

- Base: Sodium hydroxide (pH adjusted to 6–8)

- Post-Reaction: Acidification with sulfuric or hydrochloric acid, extraction with diethyl ether, concentration, and drying yields the oxime with yields around 89–92%.

Step 3: Dehydration to Benzonitrile

- Catalytic Dehydration: The oxime undergoes dehydration in the presence of a nickel-based catalyst.

- Catalyst Preparation:

- Composition: Nickel acetate combined with Raney nickel.

- Ratio: Nickel acetate to Raney nickel = 0.5–2:1.

- Method: Nickel acetate dissolved in water, mixed with dried Raney nickel, dried at 50–80°C under reduced pressure.

- Reaction Conditions:

- Solvent: Acetonitrile (ratio to oxime 3:1)

- Reagent: Acetic anhydride (ratio 1:1 with oxime)

- Temperature: Reflux at 80–85°C

- Duration: 2 hours

- Outcome: The dehydration yields high-purity benzonitrile (~98%) with yields around 82–84%.

Research Findings on Reaction Optimization

Research indicates that the dehydration step's efficiency hinges on the catalyst's activity and the reaction conditions:

| Parameter | Optimal Range | Effect |

|---|---|---|

| Catalyst Ratio | Nickel acetate: Raney nickel = 1:1 | Enhances activity and selectivity |

| Temperature | 80–85°C | Promotes complete dehydration without side reactions |

| Reaction Time | 2 hours | Ensures high conversion and purity |

| Catalyst Loading | 0.2–0.5 equivalents relative to oxime | Balances activity and cost |

Note: Recycling of catalysts and process intensification via continuous flow reactors have been suggested to improve scalability and cost-efficiency.

Alternative Routes: Direct Cyanation and Halogen Substitution

While the primary route involves oxime dehydration, alternative methods include:

- Nucleophilic substitution of halogenated precursors with cyanide sources, which are less favored due to toxicity and selectivity issues.

- Electrophilic trifluoromethylation of aromatic nitriles using reagents like trifluoromethyl iodide under copper or iron catalysis, as reported in recent literature, although these are less industrialized.

Data Table Summarizing Preparation Methods

| Method | Raw Material | Key Reagents | Catalyst | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Oxime dehydration | 2-nitro-4-trifluoromethylbenzaldehyde | Hydroxylamine hydrochloride, acetic anhydride | Nickel acetate + Raney nickel | Reflux at 80–85°C, 2h | 82–84 | Most industrialized |

| Halogen substitution | Halogenated benzene derivatives | Potassium cyanide | None | Elevated temperature | Variable | Toxicity concerns |

| Direct trifluoromethylation | Aromatic nitrile | Trifluoromethylating agents | Metal catalysts | 70–120°C | Moderate | Less scalable |

Research Findings and Industrial Relevance

- The oxime dehydration route is favored for its high selectivity, safety profile, and cost-effectiveness.

- The catalyst composition significantly influences yield and purity, with nickel-based catalysts showing superior activity.

- Process optimization through recycling catalysts and continuous processing has been demonstrated to reduce costs and improve environmental footprint.

Q & A

What is the significance of fluorine substituents in 2-difluoromethyl-3-(trifluoromethyl)benzonitrile for its reactivity and applications in medicinal chemistry?

Category: Basic

Answer:

Fluorine substituents enhance metabolic stability, lipophilicity, and binding affinity due to their electronegativity and small atomic radius. The trifluoromethyl (-CF₃) group improves resistance to oxidative metabolism, while the difluoromethyl (-CHF₂) group can act as a bioisostere for carbonyl or hydroxyl groups. These properties make the compound valuable in drug design, particularly for targeting enzymes or receptors sensitive to steric and electronic modulation .

What synthetic routes are commonly employed for preparing this compound?

Category: Basic

Answer:

Two primary methods are used:

Nucleophilic Aromatic Substitution (SNAr): Reacting 3-(trifluoromethyl)benzonitrile derivatives with difluoromethylating agents (e.g., CHF₂Cl) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated precursors (e.g., 3-bromo-2-(trifluoromethyl)benzonitrile) with difluoromethyl zinc reagents .

How can researchers assess the purity and structural integrity of this compound?

Category: Basic

Answer:

- HPLC Analysis: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Relative response factors (RRF) for impurities like 4-amino-2-(trifluoromethyl)benzonitrile should be calculated using USP standards .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 237.0321) and detects fragmentation patterns .

What challenges arise in achieving regioselectivity during difluoromethylation of trifluoromethyl-substituted benzonitrile precursors?

Category: Advanced

Answer:

Regioselectivity is influenced by steric hindrance and electronic effects. The trifluoromethyl group at the 3-position directs electrophilic substitution to the 2-position, but competing reactions (e.g., over-fluorination) may occur. Strategies include:

- Temperature Control: Lower temperatures (e.g., 0–25°C) favor kinetic over thermodynamic products .

- Catalyst Optimization: Pd(PPh₃)₄ with chelating ligands improves selectivity in cross-coupling reactions .

How can researchers mitigate impurities like 4-amino-2-(trifluoromethyl)benzonitrile during synthesis?

Category: Advanced

Answer:

- Chromatographic Purification: Use flash chromatography with silica gel and ethyl acetate/hexane (1:4 v/v) to separate the amine byproduct .

- Reaction Monitoring: Track intermediates via inline FTIR to detect premature reduction of nitrile groups to amines .

What computational methods predict the reactivity of this compound in nucleophilic environments?

Category: Advanced

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitrile carbon shows high electrophilicity (f⁺ ≈ 0.15) .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using software like Gaussian or ORCA .

How does the stability of this compound vary under acidic, basic, or thermal conditions?

Category: Advanced

Answer:

- Acidic Conditions: The nitrile group hydrolyzes to carboxylic acid at pH < 2 (e.g., in H₂SO₄/H₂O at 60°C) .

- Thermal Stability: Decomposition occurs above 200°C, releasing HF gas (detected via TGA-MS) .

What methods are used to synthesize and characterize positional isomers of fluorinated benzonitriles?

Category: Advanced

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.